Markedly Lower Cytotoxicity Compared to Unsubstituted and Nitro Analogs
The target compound 3d is a low-potency cytotoxic agent within its series. Its average IC50 across three cancer cell lines (Molt 4/C8, CEM, L1210) is 171 μM. This is a 36-fold decrease in potency compared to the unsubstituted analog 3a (average IC50 = 4.69 μM) and a 24-fold decrease compared to the 4-nitro analog 3c (average IC50 = 7.21 μM) [1]. It is equipotent with the 4-methoxy analog 3e (average IC50 = 228 μM) [1].
| Evidence Dimension | Cytotoxic potency (average IC50 across 3 cancer cell lines) |
|---|---|
| Target Compound Data | 171 μM (Compound 3d) |
| Comparator Or Baseline | 3a (unsubstituted): 4.69 μM; 3c (4-NO2): 7.21 μM; 3e (4-OCH3): 228 μM |
| Quantified Difference | 3d is 36.5-fold less potent than 3a and 23.7-fold less potent than 3c |
| Conditions | Molt 4/C8, CEM, and L1210 cell lines; 48 h incubation |
Why This Matters
This compound serves as a critical low-activity baseline for SAR studies, enabling researchers to quantify the loss of potency associated with electron-donating 4-methyl groups.
- [1] Das, U., et al. (2009). The cytotoxic properties and preferential toxicity to tumour cells displayed by some 2,4-bis(benzylidene)-8-methyl-8-azabicyclo[3.2.1] octan-3-ones and 3,5-bis(benzylidene)-1-methyl-4-piperidones. European Journal of Medicinal Chemistry, 44(1), 54-62. View Source
